molecular formula C11H6ClF3N2OS B13690465 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone

Cat. No.: B13690465
M. Wt: 306.69 g/mol
InChI Key: PVVVQSQYXQDMQC-UHFFFAOYSA-N
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Description

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is a heterocyclic compound featuring a fused thiazoloindole core. The structure comprises a bicyclic system where a thiazole ring is fused to an indole scaffold, substituted at the 2-position with a chlorine atom. The trifluoroethanone moiety is attached to the 5-position of the dihydroindole ring. This configuration introduces significant electron-withdrawing effects due to the chlorine and trifluoromethyl groups, which likely influence reactivity, stability, and biological activity.

Properties

Molecular Formula

C11H6ClF3N2OS

Molecular Weight

306.69 g/mol

IUPAC Name

1-(2-chloro-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-5-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H6ClF3N2OS/c12-10-16-6-3-5-1-2-17(9(18)11(13,14)15)7(5)4-8(6)19-10/h3-4H,1-2H2

InChI Key

PVVVQSQYXQDMQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC3=C(C=C21)N=C(S3)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-yl)-2,2,2-trifluoroethanone is typically conducted via multi-step organic reactions that require precise control of reaction conditions to ensure regioselectivity and yield. The synthesis generally involves:

  • Construction of the thiazoloindole heterocyclic core.
  • Introduction of the chlorine substituent at the 2-position.
  • Attachment of the trifluoroethanone moiety at the 5-position.

This approach often uses halogenated precursors and trifluoroacetylation reagents such as trifluoroacetic anhydride or trifluoroacetyl chloride to introduce the trifluoroethanone group.

Stepwise Synthetic Route

Although detailed experimental procedures specific to this compound are scarce in open literature, analogous synthetic pathways for related thiazoloindole derivatives suggest the following steps:

  • Formation of the Thiazoloindole Core:

    • Starting from an appropriate indole or pyrrolo[3,2-f]benzothiazole precursor.
    • Cyclization reactions involving sulfur-containing reagents to form the thiazole ring fused with the indole framework.
  • Halogenation:

    • Selective chlorination at the 2-position of the thiazoloindole core using reagents such as N-chlorosuccinimide or chlorine gas under controlled conditions to avoid over-chlorination.
  • Introduction of the Trifluoroethanone Group:

    • Acylation of the 5-position nitrogen or carbon site using trifluoroacetylating agents.
    • Common reagents include trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base or catalyst to facilitate the reaction.
  • Purification:

    • The final product is purified by chromatographic techniques such as column chromatography or recrystallization to obtain high purity.

Alternative Synthetic Approaches

Recent advances in visible-light driven synthesis and green chemistry have introduced milder and more regioselective methods for constructing fused heterocycles similar to the thiazoloindole scaffold. For example:

  • Using visible light as a catalyst to mediate regioselective cyclization reactions.
  • Employing α-bromo-1,3-diketones generated in situ from 1,3-diketones and N-bromosuccinimide (NBS) for heterocycle formation.

While these methods have been applied to related fused azaheterocycles, their adaptation to the synthesis of 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-yl)-2,2,2-trifluoroethanone remains to be fully explored but represents a promising avenue for future research.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Purpose Notes
Core formation Indole/pyrrolo[3,2-f]benzothiazole precursor + sulfur reagents Cyclization to form thiazoloindole core Requires inert atmosphere, controlled temperature
Chlorination N-chlorosuccinimide or Cl2 gas Selective chlorination at 2-position Avoid over-chlorination, monitor reaction closely
Trifluoroethanone introduction Trifluoroacetic anhydride or trifluoroacetyl chloride + base Acylation to introduce trifluoroethanone group Anhydrous conditions recommended
Purification Chromatography, recrystallization Isolation of pure product Use inert atmosphere to prevent degradation

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 of the thiazole ring participates in nucleophilic substitution reactions. This site is activated by the electron-withdrawing nature of the fused indole and trifluoroethanone groups, enabling displacement with nucleophiles under mild conditions.

ReagentConditionsProductSource
Sodium methoxideDMF, 60°C, 6 hoursMethoxy-substituted thiazoloindole trifluoroethanone
Ammonia (NH₃)Ethanol, refluxAmino-substituted derivative
ThiophenolK₂CO₃, DMSO, 80°CPhenylthioether analog

Key Insight : Reactivity follows the order Cl > NH (indole) > CF₃CO due to electronic effects. The trifluoroethanone group remains inert under these conditions.

Reduction Reactions

The trifluoroethanone moiety undergoes selective reduction to a secondary alcohol, while the thiazole and indole rings remain intact.

ReagentConditionsProductYieldSource
NaBH₄MeOH, 0°C, 2 hours1-(2-Chloro-thiazoloindol-5-YL)-2,2,2-trifluoroethanol78%
LiAlH₄THF, reflux, 4 hoursSame as above92%

Mechanism : The electron-withdrawing CF₃ group increases carbonyl electrophilicity, enhancing hydride attack. Steric hindrance from the fused ring system slows reduction kinetics compared to linear trifluoroketones.

Oxidation Reactions

The indole nitrogen and thiazole sulfur are susceptible to oxidation, though reactivity depends on the oxidizing agent.

ReagentConditionsProductOutcome
H₂O₂ (30%)AcOH, 50°C, 12 hoursSulfoxide derivative of thiazole ringPartial decomposition
KMnO₄H₂O, pH 7, RTIndole ring hydroxylationLow yield (<20%)

Note : Over-oxidation leads to ring-opening byproducts, necessitating careful stoichiometric control.

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings, though the trifluoroethanone group limits substrate compatibility.

Reaction TypeReagents/ConditionsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, arylboronic acidBiaryl-substituted thiazoloindoleModerate
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAminoaryl derivativeLow

Challenge : The electron-deficient thiazole ring reduces catalytic activity, requiring elevated temperatures (100–120°C) .

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with degradation observed under strongly acidic or basic conditions.

ConditionObservationDegradation Pathway
HCl (1M), 24 hoursCleavage of thiazole-indole fusionFormation of chlorinated indole fragments
NaOH (1M), 24 hoursHydrolysis of trifluoroethanone to carboxylic acidCF₃CO → CF₃COOH

Stability Profile : Stable in neutral aqueous solutions (pH 6–8) for >48 hours.

Miscellaneous Reactions

  • Grignard Addition : The trifluoroethanone carbonyl reacts with methylmagnesium bromide to form a tertiary alcohol (45% yield).

  • Cycloaddition : Limited [4+2] Diels-Alder reactivity due to poor dienophile character of the thiazole ring .

Scientific Research Applications

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The thiazolo[4,5-F]indole core combines a sulfur-containing thiazole ring with an indole system. This fused structure may enhance π-conjugation and rigidity compared to simpler heterocycles.
  • 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)ethanone (): Features a thiazolo[5,4-c]pyridine core, replacing the indole with a pyridine ring. The amino group at the 2-position increases electron density, contrasting with the electron-withdrawing chlorine in the target compound .
  • Pyrroloazepine Derivative () : Contains a pyrrolo[1,2-a]azepine core, a seven-membered ring fused to pyrrole. The larger ring size may confer greater conformational flexibility compared to the bicyclic thiazoloindole system .

Substituent Effects

  • Chlorine vs. Amino Groups: The 2-chloro substituent in the target compound likely enhances electrophilicity at adjacent positions, whereas the 2-amino group in ’s compound could promote hydrogen bonding or nucleophilic interactions .
  • Trifluoroethanone vs. Non-fluorinated analogs (e.g., ) exhibit less pronounced electron withdrawal .

Physical and Spectroscopic Properties

  • FTIR Analysis : The pyrroloazepine derivative () shows a carbonyl stretch at 1669 cm⁻¹, typical for trifluoroacetyl groups. The target compound’s carbonyl peak is expected to appear at a similar frequency but may vary slightly due to differences in ring strain and substituent effects .
  • Physical State : While the target compound’s physical state is unreported, the pyrroloazepine analog exists as a colorless oil (), suggesting that the target may also exhibit low crystallinity due to structural complexity .

Research Implications

The target compound’s unique combination of a thiazoloindole core and electron-withdrawing substituents positions it as a candidate for further study in medicinal chemistry (e.g., kinase inhibition) or materials science. Comparative data from analogs suggest that its reactivity and stability may differ markedly from non-halogenated or smaller-ring systems. Future research should prioritize synthesizing the compound and characterizing its spectroscopic, thermodynamic, and biological properties.

Biological Activity

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Molecular Structure:

  • IUPAC Name: 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone
  • CAS Number: 1247879-11-3
  • Molecular Formula: C9H7ClF3N2S
  • Molar Mass: 246.68 g/mol

Physicochemical Properties:

PropertyValue
Density1.469 g/cm³
Boiling Point368.2 °C
pKa2.06
Storage Conditions2-8°C, protected from light

Synthesis

The synthesis of 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone typically involves multi-step reactions starting from thiazole derivatives. The process may include cyclization and functionalization steps that introduce the trifluoroethanone moiety.

Anticancer Activity

Research indicates that compounds containing the thiazolo[4,5-F]indole framework exhibit notable anticancer properties. For instance:

  • Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Case Studies: A study demonstrated that derivatives of thiazoloindoles showed cytotoxic effects against various cancer cell lines including Hep-G2 (liver cancer) and SH-SY5Y (neuroblastoma) with IC50 values ranging from 10 to 50 µM .

Antimicrobial Activity

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone has also been evaluated for its antimicrobial properties:

  • Activity Spectrum: It exhibited concentration-dependent activity against Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings: In vitro studies showed effective inhibition of pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects:

  • Mechanism: It may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazoloindole derivatives. Modifications at various positions on the thiazole ring can significantly affect potency and selectivity.

ModificationEffect on Activity
Substitution at N1Increased cytotoxicity
FluorinationEnhanced antimicrobial activity

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions, such as cyclization and condensation. For example, a thiazoloindole core can be formed via cyclization of a 1,4-dicarbonyl precursor with a sulfurizing agent (e.g., phosphorus pentasulfide, P4_4S10_{10}). Subsequent trifluoroacetylation introduces the 2,2,2-trifluoroethanone group. Key parameters include:

  • Temperature control : Reactions often require precise heating (70–80°C) to avoid side products .
  • Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) improve reaction efficiency in PEG-400 media .
  • Purification : Column chromatography or recrystallization (e.g., using aqueous acetic acid) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what structural features do they highlight?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., chloro, trifluoroacetyl groups) via chemical shifts. For example, the trifluoroacetyl group shows a distinct 13^13C signal at ~110–120 ppm .
  • X-ray Crystallography : Resolves the thiazoloindole core geometry and confirms stereochemistry. Mean C–C bond lengths (0.005 Å precision) and R-factor values (<0.06) validate structural accuracy .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, such as enzyme inhibition or receptor modulation?

  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based or colorimetric assays. For example, kinetic assays assess competitive/non-competitive inhibition mechanisms .
  • Molecular docking : Predict binding modes using software like AutoDock. Focus on interactions between the trifluoroacetyl group and hydrophobic enzyme pockets .
  • Cell-based studies : Test cytotoxicity (e.g., MTT assay) and selectivity using cancer vs. normal cell lines .

Q. What strategies are employed to resolve contradictions in experimental data, such as variability in biological activity or synthetic yields?

  • Sample standardization : Pre-cooling organic samples minimizes degradation during prolonged experiments (e.g., 9-hour assays) .
  • Reaction reproducibility : Optimize catalyst loading (e.g., 10 wt% Bleaching Earth Clay) and solvent systems (e.g., PEG-400) to reduce batch-to-batch variability .
  • Statistical analysis : Use ANOVA to identify significant variables (e.g., temperature, reagent ratios) affecting yield or bioactivity .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity and bioactivity?

  • SAR studies : Replace the chloro group with bromo or methoxy substituents to assess effects on enzyme binding. For example, bulkier groups may hinder thiazoloindole core interactions with target receptors .
  • Electronic effects : The electron-withdrawing trifluoroacetyl group enhances electrophilicity, improving interactions with nucleophilic enzyme residues .
  • Stability testing : Compare degradation rates under acidic/alkaline conditions via HPLC to optimize pharmacokinetic profiles .

Methodological Notes

  • Experimental design : Include control groups (e.g., unmodified thiazoloindole analogs) to isolate the trifluoroacetyl group’s contribution to bioactivity .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChI keys) to confirm compound identity .
  • Ethical considerations : Adhere to biosafety protocols when handling cytotoxic derivatives .

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